N,N-Dimethyltridecylamine
Overview
Description
N,N-Dimethyltridecylamine: is an organic compound with the molecular formula C15H33N . It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is a colorless, odorless, and slightly viscous liquid. .
Mechanism of Action
Target of Action
N,N-Dimethyltridecylamine is a tertiary amine
Result of Action
It has been used in combination with other compounds as a major herbicide to control annual weeds in sugar beets . This suggests that it may have effects on plant physiology, potentially by disrupting certain biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyltridecylamine can be synthesized through the alkylation of tridecylamine with dimethyl sulfate or methyl iodide . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acid by-products .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of tridecylamine with dimethyl sulfate under controlled temperature and pressure conditions. The reaction is followed by purification steps, including distillation and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyltridecylamine can undergo oxidation reactions to form . Common oxidizing agents include and .
Reduction: This compound can be reduced to form using reducing agents such as .
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, cyanides.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Compounds with substituted nucleophiles.
Scientific Research Applications
Chemistry: N,N-Dimethyltridecylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various surfactants and emulsifiers .
Biology: In biological research, this compound is used in the study of membrane proteins and lipid interactions due to its amphiphilic nature .
Medicine: this compound derivatives are explored for their potential antimicrobial and antifungal properties .
Industry: This compound is utilized in the production of corrosion inhibitors , detergents , and herbicides . It is also used in the formulation of personal care products .
Comparison with Similar Compounds
- N,N-Dimethyldodecylamine
- N,N-Dimethylhexadecylamine
- N,N-Dimethyloctylamine
Comparison: N,N-Dimethyltridecylamine is unique due to its longer alkyl chain compared to similar compounds like N,N-Dimethyldodecylamine and N,N-Dimethyloctylamine. This longer chain enhances its hydrophobic interactions and membrane integration properties, making it more effective in applications requiring strong lipid interactions .
Properties
IUPAC Name |
N,N-dimethyltridecan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXNPXDFKKWVGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058510 | |
Record name | N,N-Dimethyltridecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17373-29-4, 67700-98-5 | |
Record name | Dimethyltridecylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17373-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyltridecylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017373294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amines, C10-16-alkyldimethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067700985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tridecanamine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Dimethyltridecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amines, C10-16-alkyldimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-dimethyltridecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYLTRIDECYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SJ2K327HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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